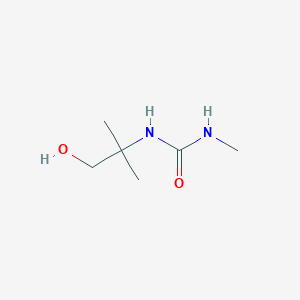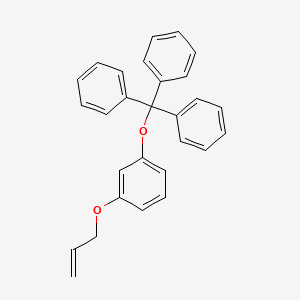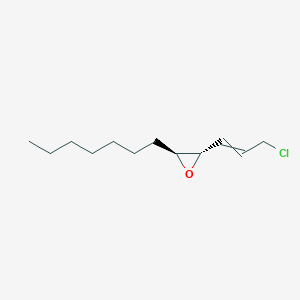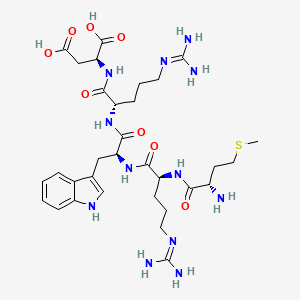
Urea, N-(2-hydroxy-1,1-dimethylethyl)-N'-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(2-hydroxy-1,1-dimethylethyl)-N’-methyl- is a chemical compound with a unique structure that makes it valuable in various scientific research fields. This compound is known for its applications in drug delivery systems, polymer synthesis, and catalysis.
Vorbereitungsmethoden
The synthesis of Urea, N-(2-hydroxy-1,1-dimethylethyl)-N’-methyl- involves reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . The reaction conditions typically include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Urea, N-(2-hydroxy-1,1-dimethylethyl)-N’-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles in the presence of a suitable catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Urea, N-(2-hydroxy-1,1-dimethylethyl)-N’-methyl- has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of Urea, N-(2-hydroxy-1,1-dimethylethyl)-N’-methyl- involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for metal-catalyzed reactions, facilitating the formation of cyclometallated complexes via chelation-assistance . This interaction can lead to the activation of inert C-H bonds, enabling the functionalization of complex molecules.
Vergleich Mit ähnlichen Verbindungen
Urea, N-(2-hydroxy-1,1-dimethylethyl)-N’-methyl- can be compared with other similar compounds, such as:
N-1-Adamantyl-N’-(2-hydroxy-1,1-dimethylethyl)urea: This compound has a similar structure but with an adamantyl group, which may impart different chemical and physical properties.
N-Cyclohexyl-N’-(2-hydroxy-1,1-dimethylethyl)urea: This compound contains a cyclohexyl group, which can affect its reactivity and applications.
The uniqueness of Urea, N-(2-hydroxy-1,1-dimethylethyl)-N’-methyl- lies in its specific structure, which allows for unique interactions and applications in various fields.
Eigenschaften
CAS-Nummer |
885024-85-1 |
|---|---|
Molekularformel |
C6H14N2O2 |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
1-(1-hydroxy-2-methylpropan-2-yl)-3-methylurea |
InChI |
InChI=1S/C6H14N2O2/c1-6(2,4-9)8-5(10)7-3/h9H,4H2,1-3H3,(H2,7,8,10) |
InChI-Schlüssel |
SMEJDOFWKJVFCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)NC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylindole-3-carboxamide](/img/structure/B12596072.png)
![1,1'-Biphenyl, 2-[(2-methylphenoxy)methyl]-4'-(2-methylpropyl)-](/img/structure/B12596076.png)

![5-Methyl-2-[(2,4,6-trimethylphenyl)sulfanyl]-1,1'-biphenyl](/img/structure/B12596086.png)
![1-[(4-Bromophenoxy)(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12596087.png)


![1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)-](/img/structure/B12596107.png)





![3-[2-(2,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12596149.png)
